1-(2,2-difluoroethyl)-1H-pyrazole

Overview

Description

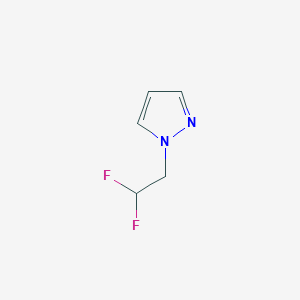

1-(2,2-Difluoroethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with a 2,2-difluoroethyl group at the N1 position. This compound is of significant interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by the difluoroethyl group, which enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs . Its synthesis typically involves nucleophilic substitution or coupling reactions, such as the reaction of pyrazole precursors with 2,2-difluoroethyl halides or related reagents under basic conditions . Applications span drug discovery intermediates, agrochemicals, and coordination chemistry ligands, leveraging its tunable reactivity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole typically involves the reaction of pyrazole with 2,2-difluoroethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrazole reacts with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyrazole ring significantly influences molecular properties. Below is a comparative analysis of key analogs:

Key Observations :

- Boron and Bromine Derivatives : Halogenated or boron-containing analogs (e.g., ) exhibit enhanced utility in cross-coupling reactions, enabling rapid diversification in synthetic workflows.

- Biological Activity: Aryl-substituted pyrazoles (e.g., 4-methylphenyl or thienyl groups) demonstrate pronounced antimalarial and anti-leishmanial activities, suggesting that the difluoroethyl analog could be optimized for similar therapeutic endpoints with improved pharmacokinetics .

Biological Activity

1-(2,2-difluoroethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a difluoroethyl group, which enhances its lipophilicity and biological activity. The synthesis typically involves nucleophilic substitution reactions where 5-methyl-3-nitro-1H-pyrazole reacts with difluoroethyl halides under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthetic Routes

- Nucleophilic Substitution : The pyrazole nitrogen attacks the difluoroethyl halide.

- Oxidation and Substitution Reactions : The nitro group can be reduced, and the difluoroethyl group can be substituted with other nucleophiles .

Biological Activity

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Properties : Compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus .

- Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Anticancer Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms .

The biological effects of this compound are attributed to its interaction with specific molecular targets. The difluoroethyl group may enhance binding affinity to enzymes or receptors, facilitating the modulation of biological pathways. Additionally, the nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that contribute to its biological activity .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrazole derivatives:

- Antimicrobial Activity : A study reported the synthesis of novel pyrazole derivatives that demonstrated significant antibacterial activity against E. coli and S. aureus. The presence of specific substituents was crucial for enhancing this activity .

- Anti-inflammatory Properties : Research indicated that certain pyrazole compounds exhibited anti-inflammatory effects comparable to known nonsteroidal anti-inflammatory drugs (NSAIDs) in animal models .

- Anticancer Studies : Investigations into the anticancer properties of pyrazoles revealed that some derivatives could inhibit tumor growth in vitro by targeting specific cancer cell lines .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique profile:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole | Contains nitro and difluoroethyl groups | Antimicrobial, anticancer |

| 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole | Lacks methyl group | Reduced reactivity |

| 5-methyl-3-nitro-1H-pyrazole | Lacks difluoroethyl group | Limited biological applications |

Properties

IUPAC Name |

1-(2,2-difluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c6-5(7)4-9-3-1-2-8-9/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXVYOWIDXXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.